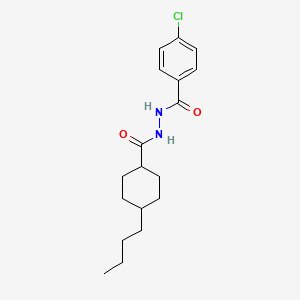

N'-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide

Description

N'-(4-Butylcyclohexanecarbonyl)-4-chlorobenzohydrazide is a synthetic hydrazide derivative characterized by a 4-chlorobenzoyl core linked to a hydrazide moiety substituted with a 4-butylcyclohexanecarbonyl group.

Properties

IUPAC Name |

N'-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c1-2-3-4-13-5-7-14(8-6-13)17(22)20-21-18(23)15-9-11-16(19)12-10-15/h9-14H,2-8H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLTGGMIVCMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-butylcyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations:

Substituents on the Hydrazide Moiety: N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide (): Incorporates bromine and hydroxyl groups, enhancing halogen bonding and hydrogen-bonding interactions, which stabilize its crystal lattice (dihedral angle between aromatic rings: 3.9°) . N'-(4-tert-Butylcyclohexylidene)-4-chlorobenzohydrazide (): The tert-butyl group provides greater steric hindrance and lipophilicity (logP ~4.2) compared to the linear butyl chain in the target compound .

C=N Conformation :

Most analogs adopt an E configuration about the hydrazone C=N bond, as seen in crystal structures (e.g., ), which minimizes steric clashes and optimizes π-π stacking .

Physicochemical Data Table:

*Estimated based on analogs with similar substituents (e.g., reports m.p. 272–274°C for triazole-substituted analogs) .

Antimicrobial Activity:

- N'-[4-[(2-Chloro-4-nitrophenylimino)methyl]benzylidene]-4-chlorobenzohydrazide (Compound 6, ): Exhibits potent activity against S. aureus (pMIC = 1.25) and C. albicans (pMIC = 1.53), attributed to the electron-withdrawing nitro group enhancing membrane disruption .

- N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide (): Shows moderate antifungal activity due to halogen-mediated inhibition of fungal enzymes .

Cytotoxic Activity:

- N'-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-chlorobenzohydrazide (Compound 6d, ): Demonstrates in vitro cytotoxicity (IC₅₀ = 8.2 µM against HeLa cells), likely via intercalation or topoisomerase inhibition .

Biological Activity

N'-(4-butylcyclohexanecarbonyl)-4-chlorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and data.

Chemical Structure and Properties

This compound is a hydrazide derivative characterized by the presence of a chlorobenzene moiety and a butylcyclohexanecarbonyl group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that hydrazide derivatives exhibit notable antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

These results indicate that the compound exhibits effective antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

The antifungal potential of this compound has also been investigated. Studies have shown that it possesses significant antifungal activity against common fungal pathogens.

- Fungal Strains Tested :

- Candida albicans

- Aspergillus niger

Table 2 lists the antifungal activity results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

The data suggest that this compound could serve as a promising candidate for developing antifungal agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various human cancer cell lines, including HepG2 (liver cancer) and LN-229 (brain cancer).

- Inhibitory Concentration (IC50) values were determined using the MTT assay:

Table 3 shows the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| LN-229 | 3.5 |

These findings indicate that this compound exhibits potent cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating various hydrazone derivatives, including this compound. The study highlighted the compound's ability to inhibit cell proliferation in vitro while demonstrating low toxicity in vivo using zebrafish models .

Another investigation reported that derivatives of hydrazides showed selective inhibition against specific cancer cell lines, with some compounds exhibiting IC50 values lower than those of established anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.